N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel molecule that has been studied in the field of medicinal chemistry . It contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, an oxadiazol ring, and a m-tolyl group .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield of the synthesis was reported to be 64% . The synthesis involved the use of various reagents and conditions, and the product was purified using column chromatography .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-ylmethyl moiety, an oxadiazol ring, and a m-tolyl group . The NMR data provided in the literature gives insight into the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm^3, a boiling point of 381.2±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 71.3±0.3 cm^3, a polar surface area of 30 Å^2, and a molar volume of 197.0±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- The synthesis and anticonvulsant evaluation of related compounds demonstrate the potential of 1,3,4-oxadiazole derivatives. These studies have shown that certain derivatives exhibit significant anticonvulsant activity, highlighting the pharmacophore's structural importance in drug design. The most effective compounds in these studies have shown promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting their potential as anticonvulsant agents. These findings are supported by in silico studies, including molecular docking and pharmacokinetic parameter predictions, to establish drug likeness properties (Nath et al., 2021).
Antimicrobial and Antifungal Activities
- Research on the synthesis of 2-Mercaptobenzimidazole derivatives and their activities has uncovered the antibacterial and antifungal potentials of these compounds. The in vitro studies against various microbial strains have indicated excellent activity, suggesting their utility in developing new antimicrobial and antifungal agents. These compounds were characterized by multiple spectroscopic techniques, confirming their successful synthesis and potential for further biological evaluations (Devi et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-2-4-13(7-12)9-17(23)20-19-22-21-18(26-19)10-14-5-6-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSKLGYSPONMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.